Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
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Overview
Description
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with ethyl 2-bromoacetate, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
- Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
Uniqueness
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .
Biological Activity
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.
Structural Characteristics
This compound features a bicyclic system consisting of an imidazole and pyrazine ring. The presence of a methyl group at the second position of the imidazole ring is significant as it influences the compound's chemical properties and biological activities. The molecular formula is C9H12N4O2 with a molecular weight of approximately 196.22 g/mol .
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, in a study involving derivatives of this compound, significant cytotoxic effects were observed against human cervix carcinoma (HeLa) and ovarian carcinoma (A2780) cells. The most active derivative induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in treated cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
R-5a | A2780 | 5.4 |
S-5a | A2780 | 17.2 |
R-3a | HeLa | 10.0 |
S-3a | HeLa | 12.5 |
The data indicates that stereochemistry plays a crucial role in the biological activity of these compounds, with different enantiomers exhibiting varying levels of cytotoxicity .
The mechanism by which this compound exerts its effects appears to involve modulation of cell cycle phases. In particular, treatment with the compound resulted in an increase in the G0/G1 phase population while decreasing the S and G2/M phases in A2780 cells . This suggests that the compound may interfere with cell cycle progression, potentially leading to apoptosis.
Pharmacological Potential
The unique structural characteristics of this compound make it a candidate for further pharmacological exploration. Its potential applications include:
- Cancer Therapy : Given its antiproliferative properties against various cancer cell lines.
- Neuropharmacology : Similar compounds have been investigated for their role as orexin receptor antagonists, which could be beneficial in treating sleep disorders and stress-related syndromes .
Case Studies
In one notable case study involving chiral derivatives of tetrahydroimidazo[1,2-a]pyrazine compounds:
- Study Design : A library of compounds was synthesized and tested for antiproliferative activity across multiple cancer cell lines.
- Findings : Several compounds demonstrated significant cytotoxicity with IC50 values ranging from 5 to 20 µM. The study highlighted the importance of structural modifications in enhancing biological activity .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h5,7,10H,3-4H2,1-2H3 |
InChI Key |
NDSAJOOMSJWOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCNC(C2=N1)C(=O)OC |
Origin of Product |
United States |
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